N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(1-phenylethyl)ethanediamide
Description
This compound is a synthetic piperidine derivative featuring a cyclopropanesulfonyl group at the 1-position of the piperidine ring and an ethanediamide (oxalamide) bridge linking the 4-piperidinylmethyl group to a 1-phenylethyl substituent (Figure 1).
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-14(16-5-3-2-4-6-16)21-19(24)18(23)20-13-15-9-11-22(12-10-15)27(25,26)17-7-8-17/h2-6,14-15,17H,7-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSAVSPHCNJQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N’-(1-phenylethyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The cyclopropanesulfonyl group is then introduced through a sulfonylation reaction, which involves the reaction of a cyclopropyl compound with a sulfonyl chloride under basic conditions . The final step involves the coupling of the piperidine derivative with an ethanediamide moiety, which can be achieved through amide bond formation reactions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and amide coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N’-(1-phenylethyl)ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Fentanyl and Derivatives
Fentanyl, a 4-anilidopiperidine, shares the piperidine core but differs in key substituents:
- Fentanyl : N-(1-phenethylpiperidin-4-yl)-N-phenylpropionamide .
- Cyclopropylfentanyl : Replaces the propionamide with a cyclopropanecarboxamide (MW: 348.49) .
- Target Compound : Substitutes the carboxamide with a sulfonamide (cyclopropanesulfonyl) and replaces the anilido group with an ethanediamide bridge.
Structural Implications :
W-Series Sulfonamides (W-18, W-15)
W-18 and W-15 are sulfonamide-containing piperidine derivatives but lack the ethanediamide linkage:
- W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide .
- W-15 : 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide .
| Parameter | W-18 | Target Compound |
|---|---|---|
| Piperidine Substitution | 2-Piperidinylidene | 4-Piperidinylmethyl |
| Sulfonamide Position | At 2-position | At 1-position (cyclopropane-linked) |
| Bioactivity | Non-opioid (putative cannabinoid activity) | Likely opioid due to 4-substitution |
Key Difference : The target compound’s 4-piperidinylmethyl group and ethanediamide bridge align it more closely with opioid pharmacophores than W-series compounds.
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide
This analog (MW: 481.53) shares the ethanediamide bridge but differs in substituents :
- Phenyl Group : 4-Trifluoromethoxyphenyl vs. 1-phenylethyl in the target compound.
- Piperidine Substitution : 2-(Methylsulfanyl)benzyl vs. cyclopropanesulfonyl.
Pharmacological Implications :
- The trifluoromethoxy group enhances metabolic stability and lipophilicity .
- The cyclopropane in the target compound may confer steric hindrance, altering receptor interaction compared to benzyl-substituted analogs.
Research Findings and SAR Insights
Structure-Activity Relationship (SAR)
Metabolic Considerations
- Fentanyl derivatives undergo CYP3A4-mediated N-dealkylation to nor-metabolites .
- The target compound’s sulfonamide group may resist hydrolysis, prolonging half-life compared to carboxamides like cyclopropylfentanyl .
Biological Activity
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(1-phenylethyl)ethanediamide is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
- Molecular Formula : C16H22N4O2S
- Molecular Weight : 346.43 g/mol
- CAS Number : 2380060-87-5
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the cyclopropanesulfonyl piperidine intermediate and subsequent reactions with various amines. The general synthetic route is as follows:
- Formation of Cyclopropanesulfonyl Piperidine :
- React cyclopropanesulfonyl chloride with piperidine under controlled conditions.
- Coupling Reaction :
- The resulting intermediate is then reacted with 1-phenylethylamine to yield the final product through an amide bond formation.
Biological Activity
Research indicates that compounds containing cyclopropanes and piperidines exhibit a variety of biological activities, including:
- Antitumor Activity : Studies have shown that related compounds inhibit the proliferation of human cancer cell lines, such as U937 (human myeloid leukemia) cells, without exhibiting significant cytotoxicity towards normal cells .
- Antimicrobial Properties : The compound has been evaluated for its potential antibacterial and antifungal activities. Initial findings suggest that derivatives of this structure may possess effective antimicrobial properties .
Structure-Activity Relationship (SAR)
The unique structure of this compound contributes to its biological activity. The presence of both the cyclopropane and piperidine moieties enhances binding affinity to biological targets, potentially leading to improved pharmacological profiles.
Case Study 1: Antitumor Evaluation
A recent study synthesized a series of cyclopropane derivatives and evaluated their antiproliferative effects on various cancer cell lines. The results indicated that specific substitutions on the piperidine ring significantly influenced activity, with some compounds demonstrating IC50 values in the low micromolar range against U937 cells .
Case Study 2: Antimicrobial Testing
Another investigation focused on assessing the antimicrobial properties of related compounds. The study found that certain derivatives exhibited substantial inhibitory effects against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. Further detailed studies are required to elucidate these mechanisms fully.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H22N4O2S |
| Molecular Weight | 346.43 g/mol |
| CAS Number | 2380060-87-5 |
| Antitumor Activity | Effective against U937 cells |
| Antimicrobial Activity | Significant against Gram-positive bacteria |
Q & A
Basic: What are the recommended synthetic routes for synthesizing N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(1-phenylethyl)ethanediamide, and how can purity be optimized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine core. Key steps include:
- Cyclopropanesulfonyl group attachment : Achieved via nucleophilic substitution or coupling reactions under anhydrous conditions .
- Ethanediamide linkage formation : Amide coupling using reagents like HATU or EDCI, with monitoring by TLC or HPLC to track intermediates .
- Purity optimization : Employ flash chromatography (gradient elution) and recrystallization in polar aprotic solvents (e.g., DMF/water mixtures). Final purity (>95%) is confirmed by LC-MS and ¹H/¹³C NMR .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure?
Answer:
- ¹H/¹³C NMR : Resolves piperidine ring protons (δ 2.5–3.5 ppm), cyclopropane sulfonyl groups (δ 1.0–1.5 ppm), and ethanediamide carbonyls (δ 165–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion for C₂₀H₂₈N₃O₄S) with <2 ppm error .
- IR spectroscopy : Identifies sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Screens against crystallized enzyme structures (e.g., kinases or GPCRs) to identify binding poses. The cyclopropanesulfonyl group often shows hydrophobic interactions with active-site residues .
- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
- Validation : Compare computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
Advanced: What strategies resolve contradictions between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Low oral bioavailability may explain reduced in vivo activity despite high in vitro potency .
- Metabolite identification : Use hepatocyte incubations or microsomal assays to detect inactive metabolites (e.g., sulfonyl group oxidation) .
- Dose optimization : Adjust dosing regimens based on allometric scaling from rodent models to account for species-specific metabolic differences .
Basic: What key functional groups influence the compound’s reactivity and bioactivity?
Answer:
- Cyclopropanesulfonyl group : Enhances metabolic stability by resisting oxidative degradation. Its strained ring enables unique hydrophobic interactions with target proteins .
- Piperidine ring : Acts as a conformational scaffold, influencing spatial orientation of the ethanediamide moiety .
- Ethanediamide linker : Facilitates hydrogen bonding with catalytic residues (e.g., serine in proteases) .
Advanced: How is metabolic stability assessed in hepatic microsomes, and what modifications improve it?
Answer:
- In vitro microsomal assays : Incubate the compound with NADPH-fortified rat/human liver microsomes. Quantify parent compound depletion over 60 minutes using LC-MS. A high Clint (>30 mL/min/kg) indicates rapid metabolism .
- Structural modifications : Replace labile groups (e.g., methyl substituents on piperidine) with deuterated analogs or fluorinated moieties to slow CYP450-mediated oxidation .
Advanced: How do reaction conditions (solvent, catalyst) impact yield in large-scale synthesis?
Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require scavengers (e.g., molecular sieves) to prevent hydrolysis .
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling steps increase cross-coupling efficiency (>80% yield) but require strict oxygen-free conditions .
- Scale-up challenges : Switch from batch to flow chemistry for exothermic steps (e.g., sulfonylation) to maintain temperature control and reduce side reactions .
Basic: What are the compound’s solubility profiles, and how do they affect assay design?
Answer:
- Aqueous solubility : Poor in water (<0.1 mg/mL), necessitating DMSO stock solutions (≤10% v/v in assays) to avoid precipitation .
- Buffer compatibility : Use PBS (pH 7.4) with 0.1% Tween-80 for in vitro assays to maintain colloidal stability .
Advanced: What in vivo models are suitable for evaluating neuroprotective potential?
Answer:
- Rodent models : Middle cerebral artery occlusion (MCAO) in mice to assess ischemia-reperfusion injury. Administer compound intravenously (5 mg/kg) and measure infarct volume via MRI .
- Behavioral assays : Morris water maze tests to evaluate cognitive function post-treatment. Correlate with biomarker data (e.g., reduced GFAP in brain tissue) .
Advanced: How can SAR studies optimize potency against resistant enzyme variants?
Answer:
- Library synthesis : Introduce substituents (e.g., halogens, methyl groups) at the phenyl ethyl moiety to sterically hinder mutant enzyme binding .
- Enzymatic assays : Test against recombinant resistant targets (e.g., EGFR T790M) using fluorescence-based activity assays. IC₅₀ shifts >10-fold guide further modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
